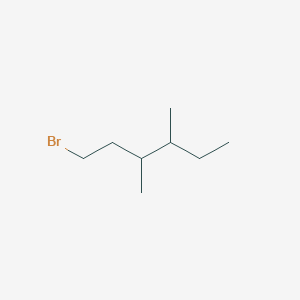

1-Bromo-3,4-dimethylhexane

Description

Significance of Alkyl Halides in Organic Synthesis and Chemical Research

Alkyl halides are of fundamental importance in the field of organic chemistry, primarily serving as versatile intermediates in the synthesis of a vast array of more complex molecules. numberanalytics.comnumberanalytics.comijrpr.com Their significance stems from the reactivity of the carbon-halogen bond, which allows the halogen to act as a good leaving group in various reactions. ijrpr.com This property makes them indispensable starting materials and building blocks for creating new carbon-carbon and carbon-heteroatom bonds. ijrpr.comquora.com

The electrophilic nature of the carbon atom bonded to the halogen renders it susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions. patsnap.comquora.com This allows for the conversion of alkyl halides into a wide range of other functional groups, including alcohols, ethers, nitriles, and amines. numberanalytics.comquora.com Furthermore, alkyl halides can undergo elimination reactions to form alkenes, which are themselves important precursors in synthesis. patsnap.com They are also key substrates in powerful cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, which are cornerstones of modern organic synthesis for constructing complex molecular frameworks. ijrpr.com The versatility and reactivity of alkyl halides make them crucial components in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. patsnap.comnumberanalytics.comnumberanalytics.com

Structural Classification of Branched Alkyl Halides

Alkyl halides are categorized based on the substitution pattern of the carbon atom to which the halogen is attached. jove.com This classification is crucial as it helps predict the compound's reactivity and the mechanisms of the reactions it will undergo. libretexts.orglibretexts.org The three main classifications are primary (1°), secondary (2°), and tertiary (3°). libretexts.orgtestbook.com

Primary (1°) Alkyl Halides : The carbon atom bonded to the halogen is attached to only one other alkyl group. libretexts.orglibretexts.org

Secondary (2°) Alkyl Halides : The carbon atom bearing the halogen is directly bonded to two other alkyl groups. libretexts.orgtestbook.com

Tertiary (3°) Alkyl Halides : The carbon atom attached to the halogen is bonded to three other alkyl groups. libretexts.orgtestbook.com

In the case of 1-Bromo-3,4-dimethylhexane , the bromine atom is attached to the first carbon of the hexane (B92381) chain. This carbon atom is bonded to only one other carbon atom (the second carbon in the chain). Therefore, this compound is classified as a primary (1°) alkyl halide . The branching in this molecule occurs at the third and fourth carbon positions with methyl groups, which influences its steric properties but does not alter its classification as a primary halide.

| Classification Type | Description | Example |

| Primary (1°) | Carbon with halogen is bonded to one other carbon. | 1-Bromopropane |

| Secondary (2°) | Carbon with halogen is bonded to two other carbons. | 2-Bromopropane |

| Tertiary (3°) | Carbon with halogen is bonded to three other carbons. | 2-Bromo-2-methylpropane |

Nomenclature Conventions for Complex Bromoalkanes: A Case Study of this compound

The systematic naming of complex bromoalkanes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgadichemistry.com These conventions ensure that every distinct compound has a unique and unambiguous name based on its structure.

The IUPAC naming process for a haloalkane involves these steps:

Identify the Parent Alkane : Find the longest continuous carbon chain in the molecule and name it as the parent alkane. jove.comausetute.com.au

Number the Carbon Chain : Number the carbons in the parent chain starting from the end that gives the substituent groups (including the halogen) the lowest possible locants (numbers). adichemistry.com If there is a choice, the substituents are numbered in a way that follows the rule of first point of difference. adichemistry.com When different halogens are present at equivalent positions, the one that comes first alphabetically gets the lower number. adichemistry.com

Name and Locate Substituents : Identify all substituent groups attached to the parent chain. The halogen is treated as a substituent and is given a "halo-" prefix (e.g., bromo- for bromine). libretexts.orgadichemistry.com

Assemble the Full Name : List the substituents alphabetically, preceded by their numerical locants. jove.com Prefixes like "di-", "tri-", and "tetra-" are used if the same substituent appears more than once, but these prefixes are ignored for alphabetization purposes. adichemistry.com

Case Study: this compound

Parent Alkane : The longest continuous carbon chain contains six carbon atoms, so the parent alkane is hexane .

Numbering : The chain is numbered from the right to give the bromine atom the lowest possible number (position 1).

Substituents : There is a bromine atom at position 1 (1-bromo ) and two methyl groups, one at position 3 and one at position 4 (3,4-dimethyl ).

Assembly : The substituents are listed alphabetically (bromo before methyl). The complete IUPAC name is This compound .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17Br |

|---|---|

Molecular Weight |

193.12 g/mol |

IUPAC Name |

1-bromo-3,4-dimethylhexane |

InChI |

InChI=1S/C8H17Br/c1-4-7(2)8(3)5-6-9/h7-8H,4-6H2,1-3H3 |

InChI Key |

DBMOEFMPGXUHCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)CCBr |

Origin of Product |

United States |

Stereochemical Considerations in 1 Bromo 3,4 Dimethylhexane Chemistry

Chiral Centers and Stereoisomerism in 1-Bromo-3,4-dimethylhexane

This compound is a chiral molecule, a characteristic stemming from the presence of stereocenters, also known as chiral centers. A chiral center is a carbon atom bonded to four different groups. In the structure of this compound, both carbon-3 and carbon-4 are chiral centers.

Carbon-3 is attached to a hydrogen atom, a methyl group, an ethyl group, and the rest of the bromo-substituted alkyl chain.

Carbon-4 is bonded to a hydrogen atom, a methyl group, a propyl group containing the bromine atom, and the remaining part of the alkyl chain.

The presence of two chiral centers means that the molecule can exist in multiple stereoisomeric forms. The maximum number of possible stereoisomers can be calculated using the 2^n formula, where 'n' is the number of chiral centers. For this compound, with two chiral centers, there is a possibility of 2^2, or four, stereoisomers. askfilo.com These stereoisomers exist as pairs of enantiomers and diastereomers.

Enantiomeric and Diastereomeric Relationships of this compound

The four possible stereoisomers of this compound can be categorized based on their relationship to one another as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. vedantu.com For this compound, this results in two pairs of enantiomers: (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R).

Diastereomers are stereoisomers that are not mirror images of each other. ed.gov Any stereoisomer of this compound is a diastereomer of any other stereoisomer that is not its enantiomer. For example, the (3R,4R) isomer is a diastereomer of both the (3R,4S) and (3S,4R) isomers.

Unlike some molecules with multiple chiral centers, this compound does not have a meso-compound. A meso compound is an achiral compound that has chiral centers and a plane of symmetry, which is not possible for this molecule due to its substitution pattern. askfilo.com

R/S Configuration Assignment for Chiral Bromoalkanes

The absolute configuration of each chiral center in the stereoisomers of this compound is designated using the Cahn-Ingold-Prelog (CIP) priority rules. vedantu.com This system assigns priorities to the four groups attached to the chiral center based on atomic number. libretexts.org

Steps for Assigning R/S Configuration:

Assign Priorities: For each chiral center (C-3 and C-4), the four attached groups are ranked. The atom with the higher atomic number gets a higher priority. youtube.com

Orient the Molecule: The molecule is oriented so that the lowest priority group (usually hydrogen) is pointing away from the viewer. vedantu.com

Determine the Direction: The direction of the remaining three groups is traced from the highest priority (1) to the second-highest (2) to the third-highest (3).

Assign Configuration: If the direction is clockwise, the configuration is assigned as 'R' (from the Latin rectus for right). If the direction is counter-clockwise, it is assigned as 'S' (from the Latin sinister for left). libretexts.org

Applying these rules to the chiral centers of this compound allows for the unambiguous naming of each of the four stereoisomers: (3R,4R)-1-bromo-3,4-dimethylhexane, (3S,4S)-1-bromo-3,4-dimethylhexane, (3R,4S)-1-bromo-3,4-dimethylhexane, and (3S,4R)-1-bromo-3,4-dimethylhexane.

Conformational Analysis and its Impact on Reactivity

The reactivity of this compound is significantly influenced by its conformational isomers, or conformers. These are different spatial arrangements of the molecule that can be interconverted by rotation about single bonds. The stability of different conformers can affect the rates and products of chemical reactions.

For bromoalkanes, elimination reactions, such as dehydrobromination, are particularly sensitive to conformational effects. The transition state of an E2 elimination reaction, for example, requires a specific anti-periplanar arrangement of the leaving group (bromine) and a proton on an adjacent carbon.

The different stereoisomers of this compound will have different populations of conformers. The relative energies of these conformers are influenced by steric interactions, such as gauche and 1,3-diaxial interactions. libretexts.org For instance, in a chair-like conformation of the carbon backbone, bulky groups like the methyl and bromo-alkyl groups will prefer to occupy equatorial positions to minimize steric strain. libretexts.org

The specific stereochemistry of the diastereomers of 3-bromo-3,4-dimethylhexane has been shown to influence the stereoselectivity of elimination reactions, leading to the formation of different alkene stereoisomers (E or Z). vaia.com This is because the conformational preferences of each diastereomer dictate the accessibility of the required anti-periplanar transition state for elimination. vaia.com

Reaction Mechanisms of 1 Bromo 3,4 Dimethylhexane

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. For 1-Bromo-3,4-dimethylhexane, a primary alkyl halide, both SN1 and SN2 mechanisms are theoretically possible, but their relative likelihood is dictated by factors such as the stability of potential carbocation intermediates and steric hindrance at the reaction site. libretexts.org

Unimolecular Nucleophilic Substitution (SN1) Pathways

The SN1 reaction is a stepwise mechanism that proceeds through a carbocation intermediate. wikipedia.orgbyjus.com The rate of this reaction is dependent only on the concentration of the substrate, hence the term 'unimolecular'. wikipedia.orgmasterorganicchemistry.com It is typically favored by tertiary and secondary alkyl halides due to the stability of the corresponding carbocations and is generally carried out in polar protic solvents. study.com

The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate upon the departure of the leaving group. masterorganicchemistry.commasterorganicchemistry.com The stability of this carbocation is paramount to the feasibility of the SN1 pathway. Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon, following the order: tertiary > secondary > primary > methyl. masterorganicchemistry.comlibretexts.org This stability is attributed to the electron-donating effects of alkyl groups through hyperconjugation and inductive effects, which help to disperse the positive charge. libretexts.orgru.nl

For this compound, a primary bromoalkane, the direct formation of a primary carbocation at the C-1 position is highly energetically unfavorable. leah4sci.com However, if formed, this unstable intermediate could potentially undergo a rearrangement to a more stable carbocation. A 1,2-hydride shift from the adjacent carbon (C-2) would lead to a secondary carbocation. More significantly, a subsequent rearrangement could lead to an even more stable tertiary carbocation at the C-3 position. Such carbocation rearrangements are a characteristic feature of SN1 reactions where a more stable intermediate can be formed. youtube.com

Table 1: Relative Stability of Potential Carbocations

| Carbocation Type | Example Structure from this compound | Relative Stability |

|---|---|---|

| Primary (1°) | CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₂⁺ | Least Stable |

| Secondary (2°) | CH₃CH₂CH(CH₃)CH(CH₃)CH⁺CH₃ | More Stable |

The stereochemical outcome of an SN1 reaction is largely dictated by the geometry of the carbocation intermediate. chemicalnote.com The carbocation is sp²-hybridized and has a trigonal planar geometry. wikipedia.orglibretexts.org This flat structure allows the incoming nucleophile to attack from either the top or bottom face with nearly equal probability. masterorganicchemistry.com

If the reaction occurs at a chiral center, this non-discriminatory attack leads to a mixture of two stereoisomers: one with retention of the original configuration and one with inversion. masterorganicchemistry.com This mixture is known as a racemic mixture, and the process is called racemization. chemicalnote.comsarthaks.com In practice, complete racemization is not always observed, as the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. wikipedia.org

In the case of this compound, the reaction center (C-1) is not a stereocenter. However, if a rearrangement occurs to form a carbocation at the chiral C-3 center, that center would become trigonal planar and lose its original stereochemical information. The subsequent nucleophilic attack would result in a racemic mixture at the C-3 position.

Competing SN1 and SN2 Pathways in this compound

This compound is a primary alkyl halide, as the bromine atom is attached to a carbon that is bonded to only one other carbon atom. Typically, primary alkyl halides are strong candidates for the SN2 (Substitution Nucleophilic Bimolecular) mechanism, which involves a single, concerted step where a nucleophile attacks the carbon atom, and the leaving group departs simultaneously. youtube.com However, the substrate features significant steric hindrance due to the methyl groups at the C3 and C4 positions. This steric bulk impedes the backside attack required for the SN2 pathway, thus slowing the reaction rate considerably. youtube.com

Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is generally disfavored for primary alkyl halides because it proceeds through a highly unstable primary carbocation intermediate. quora.comyoutube.com The rate-determining step of the SN1 reaction is the formation of this carbocation. masterorganicchemistry.com For this compound, the direct formation of a primary carbocation at C1 is energetically unfavorable. However, if formed, this intermediate could potentially undergo a rapid 1,2-hydride shift to generate a more stable secondary or tertiary carbocation, making an SN1 pathway plausible under conditions that favor it (e.g., a polar protic solvent and a weak nucleophile). youtube.com

The competition between SN1 and SN2 pathways for this sterically hindered primary alkyl halide is therefore nuanced. A strong, unhindered nucleophile would likely favor the SN2 pathway, albeit at a reduced rate compared to unhindered primary halides. Weak nucleophiles and polar protic solvents would favor the SN1 mechanism, contingent on the feasibility of carbocation rearrangement.

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate Structure | Primary, but rearrangement to a more stable carbocation is possible. | Primary, but sterically hindered near the reaction center. |

| Mechanism | Two steps, proceeds through a carbocation intermediate. masterorganicchemistry.com | One concerted step. masterorganicchemistry.com |

| Rate Law | Rate = k[Alkyl Halide]. quora.com | Rate = k[Alkyl Halide][Nucleophile]. youtube.com |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). youtube.com | Favored by strong nucleophiles (e.g., I⁻, CN⁻, RS⁻). ksu.edu.sa |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol). youtube.com | Favored by polar aprotic solvents (e.g., acetone, DMSO). msu.edu |

| Stereochemistry | Results in a racemic mixture if a stereocenter is formed. | Results in inversion of configuration at the reaction center. youtube.com |

Elimination Reactions (E1, E2, E1cB)

Elimination reactions are common pathways for alkyl halides and often compete with substitution reactions. openstax.org These reactions involve the removal of a hydrogen and a leaving group from adjacent carbon atoms to form a pi bond (an alkene). chadsprep.com The primary mechanisms for elimination are E1 (Elimination Unimolecular), E2 (Elimination Bimolecular), and E1cB (Elimination Unimolecular conjugate Base). libretexts.orglibretexts.org

For this compound, both E1 and E2 pathways are mechanistically possible and compete with SN1 and SN2 reactions, respectively. ksu.edu.sa The E1cB mechanism, however, is not a viable pathway for this substrate. The E1cB reaction requires the formation of a stabilized carbanion intermediate, which typically necessitates a proton that is acidic due to proximity to an electron-withdrawing group (like a carbonyl), as well as a poor leaving group. wikipedia.orgmasterorganicchemistry.com this compound lacks a sufficiently acidic proton and has a good leaving group (Br⁻), making the E1cB mechanism unfavorable. wikipedia.org

Unimolecular Elimination (E1) Pathways

The E1 mechanism is a two-step process that begins with the same initial step as the SN1 reaction: the departure of the leaving group to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The reaction rate is dependent only on the concentration of the substrate. masterorganicchemistry.com E1 reactions are favored by weak bases, polar protic solvents, and higher temperatures. ksu.edu.sakhanacademy.org

Carbocation Intermediates in E1 Reactions

The E1 pathway for this compound would initially involve the formation of a highly unstable primary carbocation at the C1 position. libretexts.org This intermediate is unlikely to persist and will rapidly rearrange to a more stable carbocation via a 1,2-hydride shift. A hydrogen atom from the C2 position migrates with its electron pair to the C1 position, resulting in the formation of a more stable secondary carbocation at C2. Further rearrangement to an even more stable tertiary carbocation at C3 is possible.

| Carbocation Type | Structure | Relative Stability | Formation Pathway |

|---|---|---|---|

| Primary (1°) | CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₂⁺ | Least Stable | Initial loss of Br⁻ from C1. |

| Secondary (2°) | CH₃CH₂CH(CH₃)CH(CH₃)CH⁺CH₃ | More Stable | 1,2-hydride shift from C2 to C1. |

| Tertiary (3°) | CH₃CH₂C⁺(CH₃)CH(CH₃)CH₂CH₃ | Most Stable | 1,2-hydride shift from C3 to C2. |

Regioselectivity: Zaitsev's Rule and Product Distribution

Following the formation of the most stable carbocation intermediate, a weak base abstracts a proton from an adjacent carbon to form the alkene. When multiple alkene products are possible, the major product is typically predicted by Zaitsev's rule. libretexts.org Zaitsev's rule states that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. chadsprep.comsaskoer.camasterorganicchemistry.com

After rearrangement to the tertiary carbocation at C3, deprotonation can occur from C2 or C4, leading to two different alkene products.

| Alkene Product Name | Structure | Substitution | Predicted Abundance |

|---|---|---|---|

| 3,4-Dimethylhex-3-ene | CH₃CH₂C(CH₃)=C(CH₃)CH₂CH₃ | Tetrasubstituted | Major (Zaitsev Product) |

| 3,4-Dimethylhex-2-ene | CH₃CH=C(CH₃)CH(CH₃)CH₂CH₃ | Trisubstituted | Minor |

Bimolecular Elimination (E2) Pathways

The E2 reaction is a single-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. msu.edulibretexts.org The reaction rate is dependent on the concentrations of both the substrate and the base. youtube.com This pathway is favored by strong bases. masterorganicchemistry.com

Concerted Mechanism and Stereoelectronic Requirements

A critical feature of the E2 mechanism is its stereoelectronic requirement for an anti-periplanar geometry. askfilo.com This means the proton being abstracted and the leaving group must lie in the same plane and be oriented on opposite sides of the carbon-carbon bond. libretexts.orgpearson.com For an acyclic molecule like this compound, rotation around the C1-C2 single bond allows the molecule to adopt this required conformation.

In this case, the bromine is on C1, so the only adjacent (beta) protons are on C2. Therefore, the E2 reaction can only yield one constitutional isomer. A strong base will abstract a proton from C2 as the bromide ion leaves from C1, resulting in the formation of 3,4-dimethylhex-1-ene. Because there is no carbocation intermediate, no rearrangement occurs, and Zaitsev's rule is not applicable in choosing between different regioisomers, as only one is possible. askfilo.com

Stereoselectivity in E2 Reactions: E/Z Isomer Formation from Diastereomers

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, resulting in the formation of a double bond. A critical requirement for this reaction is a specific spatial arrangement of the β-hydrogen and the leaving group; they must be in an anti-periplanar orientation. chemistrysteps.comlibretexts.orgchemistrysteps.com This geometric constraint means that the stereochemistry of the starting material can dictate the stereochemistry of the resulting alkene product, a phenomenon known as stereospecificity. chemistrysteps.comyoutube.com

In the case of an appropriate diastereomer of a substituted alkyl halide, the anti-periplanar requirement determines which of the two possible geometric isomers, (E) or (Z), is formed. chegg.commasterorganicchemistry.com For this compound, elimination can occur via removal of a proton from the C2 position to form 3,4-dimethylhex-1-ene. If we consider a hypothetical scenario where C2 is also substituted, creating diastereomers, the stereochemical outcome would be determined by the conformation that allows for the anti-periplanar arrangement.

For example, consider two diastereomers, (2R,3S,4S)-1-bromo-2-deuterio-3,4-dimethylhexane and (2S,3S,4S)-1-bromo-2-deuterio-3,4-dimethylhexane. The E2 elimination would proceed through a transition state where the deuterium (or hydrogen) at C2 and the bromine at C1 are 180° apart. This specific conformation would then lead to either the (E)- or (Z)-alkene.

When two diastereomers of a similar compound, 3-bromo-3,4-dimethylhexane, are treated with sodium ethoxide, one diastereomer yields the (E)-alkene while the other gives the (Z)-alkene, illustrating this principle. chegg.comchegg.comchegg.com The specific diastereomer that leads to each isomer is the one that can readily adopt the required anti-periplanar conformation for the elimination of HBr.

Table 1: Stereoselectivity in E2 Reactions of Hypothetical Diastereomers

| Starting Diastereomer | Required Conformation for E2 | Major Alkene Product |

|---|---|---|

| Diastereomer A | β-H and Br are anti-periplanar | (E)-alkene |

Competing Substitution and Elimination Pathways

Alkyl halides like this compound can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions. masterorganicchemistry.com The predominant pathway is determined by several factors, including the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the temperature. youtube.comlibretexts.orgyoutube.com

Substrate Structure: this compound is a primary alkyl halide. Primary substrates strongly favor the SN2 mechanism due to minimal steric hindrance at the α-carbon. libretexts.org They are poor candidates for SN1 and E1 reactions because the formation of a primary carbocation is energetically unfavorable. libretexts.org While E2 reactions are possible, they often compete with SN2.

Nucleophile/Base Character: The role of the reagent is crucial.

Strong, unhindered nucleophiles/bases (e.g., methoxide, ethoxide, hydroxide) can lead to a mixture of SN2 and E2 products. For primary alkyl halides, SN2 is typically the major pathway. pearson.comyoutube.com

Strong, sterically hindered bases (e.g., tert-butoxide) favor the E2 pathway. pearson.com The bulkiness of the base makes it difficult to approach the α-carbon for a backside attack (required for SN2), so it preferentially abstracts a more accessible β-hydrogen.

Weak nucleophiles/weak bases (e.g., water, ethanol) would react very slowly with a primary halide, likely requiring heat, and would primarily yield SN2 products.

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) enhance the rate of SN2 reactions. Polar protic solvents (e.g., water, ethanol) can participate in both substitution and elimination.

Temperature: Higher temperatures generally favor elimination over substitution.

Table 2: Factors Influencing Substitution vs. Elimination for this compound

| Reaction Pathway | Favored By |

|---|---|

| SN2 | Primary substrate, strong & unhindered nucleophile, polar aprotic solvent, lower temperature. |

| E2 | Strong & sterically hindered base, higher temperature. |

| SN1/E1 | Not favored due to the instability of the primary carbocation. |

Given that this compound is a primary halide, the main competition will be between the SN2 and E2 pathways. pearson.comyoutube.com The choice of base is the most critical factor in determining the major product.

Radical Reactions Involving Alkyl Halides

Alkyl halides can also participate in free-radical reactions, which proceed via a different mechanism involving intermediates with unpaired electrons. These reactions are typically initiated by heat or ultraviolet (UV) light. ucr.eduyoutube.com

A common radical reaction involving alkyl halides is radical halogenation . Although this compound is already halogenated, further reaction with a halogen (e.g., Br₂) in the presence of UV light could lead to polyhalogenated products. The mechanism proceeds in three stages: youtube.com

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light to form two halogen radicals. youtube.comyoutube.com

Br₂ + UV light → 2 Br•

Propagation: A halogen radical abstracts a hydrogen atom from the alkane chain to form HBr and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the product and a new halogen radical, which continues the chain reaction. lumenlearning.comlibretexts.org

R-H + Br• → R• + H-Br

R• + Br₂ → R-Br + Br•

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. youtube.comlumenlearning.com

Br• + Br• → Br₂

R• + Br• → R-Br

R• + R• → R-R

Another relevant radical reaction is dehalogenation , where the bromine atom is replaced by a hydrogen atom. This can be achieved using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as AIBN (azobisisobutyronitrile). libretexts.org The tributyltin radical abstracts the bromine atom from the alkyl halide, generating an alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride. libretexts.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dimethylhex-1-ene |

| (E)-3,4-dimethylhex-3-ene |

| (Z)-3,4-dimethylhex-3-ene |

| 3-bromo-3,4-dimethylhexane |

| Sodium ethoxide |

| Methoxide |

| Ethoxide |

| Hydroxide (B78521) |

| tert-Butoxide |

| Acetone |

| DMSO (Dimethyl sulfoxide) |

| Water |

| Ethanol |

| Bromine (Br₂) |

| Hydrogen Bromide (HBr) |

| Tributyltin hydride (Bu₃SnH) |

Advanced Methodologies and Future Directions in 1 Bromo 3,4 Dimethylhexane Research

Spectroscopic Analysis for Structural and Stereochemical Elucidation

The precise determination of the chemical structure and stereochemistry of 1-bromo-3,4-dimethylhexane relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shift (δ) of the protons on the carbon bonded to the bromine atom (C1) would be the most downfield (typically δ 3.3-3.7 ppm) due to the deshielding effect of the electronegative bromine atom. The complexity of the spectrum would arise from the diastereotopic nature of protons in the chiral molecule, leading to intricate splitting patterns.

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. masterorganicchemistry.com For this compound, eight distinct signals would be expected, corresponding to each carbon atom in the molecule. The carbon atom directly attached to the bromine (C1) would have a characteristic chemical shift in the range of 35-45 ppm. docbrown.infodocbrown.info

Expected NMR Data for this compound

| Atom Position | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂Br) | 3.3 - 3.7 | 35 - 45 |

| C2 (-CH₂) | 1.2 - 1.8 | 25 - 35 |

| C3 (-CH) | 1.5 - 2.0 | 30 - 40 |

| C4 (-CH) | 1.5 - 2.0 | 35 - 45 |

| C5 (-CH₂) | 1.2 - 1.4 | 20 - 30 |

| C6 (-CH₃) | 0.8 - 1.0 | 10 - 15 |

| C3-Methyl (-CH₃) | 0.8 - 1.0 | 15 - 25 |

| C4-Methyl (-CH₃) | 0.8 - 1.0 | 15 - 25 |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. A key feature in the mass spectrum of a bromoalkane is the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) which have almost equal abundance. youtube.comdocbrown.info Fragmentation patterns, such as the loss of a bromine radical or cleavage of the carbon-carbon chain, provide further structural information. libretexts.orgyoutube.com The base peak in the spectrum of primary bromoalkanes is often due to the formation of a stable carbocation resulting from the loss of the bromine atom. docbrown.info

Computational Chemistry Applications in Elucidating Reaction Mechanisms and Stereoselectivity

Computational chemistry has become a powerful tool for investigating the intricacies of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. researchgate.netsciforum.net

Transition State Analysis and Energy Profiles

For reactions involving this compound, such as nucleophilic substitution, computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathway. researchgate.netresearchgate.net As a primary bromoalkane, it is expected to undergo nucleophilic substitution primarily via an S_N2 mechanism. libretexts.orgchemguide.co.uk

Hypothetical Energy Profile Data for an S_N2 Reaction

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants (this compound + Nu⁻) | 0 |

| Transition State | +85 |

| Products (Substituted Product + Br⁻) | -40 |

Prediction of Product Ratios and Stereochemical Outcomes

This compound possesses two chiral centers (at C3 and C4), meaning it can exist as multiple stereoisomers. Chemical reactions involving this molecule can be stereoselective, favoring the formation of one stereoisomer over others.

Computational chemistry is instrumental in predicting these outcomes. The S_N2 reaction is known to proceed with an inversion of stereochemistry at the reacting carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com If a reaction were to occur at a chiral center, computational models could predict the stereochemical outcome. rsc.org By calculating the activation energies for different pathways leading to various stereoisomeric products, chemists can predict which product will be formed preferentially. comporgchem.com For this compound, nucleophilic attack occurs at the non-chiral C1 position, so the existing stereocenters at C3 and C4 are typically retained. However, computational studies can help understand how the stereochemistry of the reactant influences the reaction rate and the stability of the transition state.

Role of this compound as a Synthetic Intermediate

Bromoalkanes are highly valuable intermediates in organic synthesis due to the versatility of the carbon-bromine bond. The bromine atom is a good leaving group, making compounds like this compound susceptible to nucleophilic substitution reactions. researchgate.netsemanticscholar.org This allows for the introduction of a wide variety of functional groups into the molecule. datapdf.comnih.gov

Common transformations of primary bromoalkanes include:

Synthesis of Alcohols: Reaction with hydroxide (B78521) ions (e.g., from sodium hydroxide) yields the corresponding primary alcohol.

Synthesis of Ethers: The Williamson ether synthesis, involving reaction with an alkoxide, produces ethers.

Synthesis of Nitriles: Reaction with cyanide ions extends the carbon chain by one and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Synthesis of Amines: Reaction with ammonia (B1221849) or amines leads to the formation of primary, secondary, or tertiary amines.

Formation of Organometallic Reagents: Reaction with metals like magnesium in dry ether forms a Grignard reagent. This organometallic compound is a powerful nucleophile that can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

These reactions highlight the role of this compound as a building block for the synthesis of more complex molecules with diverse functionalities. rijournals.com

Emerging Research Areas in Bromoalkane Chemistry

The field of organobromine chemistry is continuously advancing, with several exciting areas of research emerging. cardiff.ac.ukgoogle.comvitalsource.com

Novel Catalytic Methods: There is a growing focus on developing new catalytic systems for the synthesis and functionalization of bromoalkanes. This includes the use of transition metal catalysts for cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Photochemistry and Flow Chemistry: The use of light to initiate chemical reactions (photochemistry) is gaining traction as a sustainable and efficient synthetic method. When combined with flow chemistry, where reactants are continuously mixed and reacted, these techniques can offer improved safety, scalability, and control over reaction conditions for bromination and subsequent reactions.

Biocatalysis and Biodegradation: The use of enzymes as catalysts (biocatalysis) for the synthesis of chiral bromoalkanes is an area of increasing interest. Conversely, research into the microbial biodegradation of halogenated hydrocarbons is crucial for addressing their environmental impact. Understanding these pathways can lead to new bioremediation strategies.

Applications in Materials Science and Pharmaceuticals: Organobromine compounds serve as key precursors in the synthesis of complex molecules with applications in medicine and materials science. wikipedia.org They are used in the production of pharmaceuticals, agrochemicals, and functional materials like fire retardants and liquid crystals. Future research will likely focus on designing and synthesizing novel bromoalkanes as building blocks for advanced materials and biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.